molecular formula C10H15ClN2 B2684694 5-(Chloromethyl)-1-cyclohexylpyrazole CAS No. 2305251-56-1

5-(Chloromethyl)-1-cyclohexylpyrazole

Cat. No.: B2684694
CAS No.: 2305251-56-1
M. Wt: 198.69
InChI Key: DLLINTSIVLCUQZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclohexylpyrazole (CAS 2305251-56-1) is a synthetically versatile pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, defined by the formula C 10 H 15 ClN 2 and a molecular weight of 198.69, incorporates two critical functional features: a pyrazole heterocycle and a reactive chloromethyl handle . The pyrazole core is a privileged scaffold in pharmacology, present in numerous therapeutic agents ranging from anti-inflammatory drugs like celecoxib to anticancer agents such as crizotinib . The chloromethyl group provides a reactive site for further synthetic elaboration, allowing researchers to readily conjugate the molecule to other pharmacophores, linkers, or solid supports, thereby enabling the construction of more complex chemical entities for biological screening. The primary research value of this compound lies in its role as a key building block for the development of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, with recent scientific literature highlighting their potent effects as anticancer and anti-inflammatory agents . Mechanisms of action for pyrazole-based compounds in oncology include inducing cell apoptosis (programmed cell death) and arresting the cell cycle in specific phases, such as the S-phase . In inflammation, they often function as selective cyclooxygenase-2 (COX-2) inhibitors . The cyclohexyl substituent on the pyrazole nitrogen can influence the molecule's lipophilicity and overall pharmacokinetic profile, making it a valuable component in the rational design of lead compounds. This reagent is intended for use in organic synthesis, hit-to-lead optimization, and the exploration of structure-activity relationships (SAR). Handling and Usage: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. All handling procedures must be conducted by trained researchers in accordance with applicable laboratory safety guidelines. The specific safety data (GHS pictograms, hazard statements) should be consulted on the provided Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

5-(chloromethyl)-1-cyclohexylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLINTSIVLCUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305251-56-1
Record name 5-(chloromethyl)-1-cyclohexyl-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclohexylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexyl-substituted hydrazine with a chloromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclohexylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced form of the compound.

Scientific Research Applications

5-(Chloromethyl)-1-cyclohexylpyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclohexylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The following table highlights key structural differences between 5-(Chloromethyl)-1-cyclohexylpyrazole and related compounds:

Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol) References
This compound Pyrazole 1-Cyclohexyl, 5-chloromethyl C₁₀H₁₅ClN₂ 198.69 (calculated) -
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole Pyrazole 1,3-Dimethyl, 5-chloromethyl C₆H₈ClN₂ 146.60
5-(1-Chloroethyl)-1-cyclohexyl-1H-tetrazole Tetrazole 1-Cyclohexyl, 5-(1-chloroethyl) C₉H₁₅ClN₄ 214.70
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole Tetrazole 1-Cyclohexyl, 5-(4-chlorobutyl) C₁₁H₁₉ClN₄ 242.75
5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole Triazole 1-Phenyl, 5-chloromethyl C₉H₈ClN₃ 193.63

Key Observations :

  • The pyrazole core (as in the target compound) is less electron-deficient than tetrazole or triazole rings, influencing reactivity in substitution or redox reactions.
  • Chlorinated alkyl chains (e.g., chloromethyl, chloroethyl) enhance electrophilicity, making these compounds reactive in nucleophilic substitutions or cross-coupling reactions .

Biological Activity

5-(Chloromethyl)-1-cyclohexylpyrazole is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, elucidating its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H12ClN3C_{10}H_{12}ClN_3 and a molecular weight of approximately 215.68 g/mol. Its structure includes a chloromethyl group attached to a cyclohexyl-substituted pyrazole ring, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H12ClN3C_{10}H_{12}ClN_3
Molecular Weight215.68 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, although detailed mechanistic studies are still ongoing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, in vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests its potential as a lead compound in cancer therapy.

Case Studies

Several case studies have explored the application of this compound in different biological contexts:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on the compound's efficacy against Staphylococcus aureus revealed that it significantly inhibited bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 4 µg/mL, indicating strong antimicrobial potential.
  • Case Study 2: Cancer Cell Line Studies
    In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10-20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Summary of Research Findings

The biological activity of this compound highlights its potential role in medicinal chemistry. Key findings include:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anticancer Potential : Induces apoptosis in cancer cells, suggesting therapeutic applications.
  • Mechanistic Insights : Further research is required to fully elucidate its mechanisms and optimize its efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(Chloromethyl)-1-cyclohexylpyrazole?

  • Answer : The synthesis typically involves cyclocondensation and functionalization steps. For example, chloromethylation can be achieved via alkylation of a pyrazole precursor using chloromethylating agents like chloromethyl pivalate (CAS 18997-19-8, boiling point 70–72°C) . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to improve yield. Evidence from analogous compounds suggests using alkaline conditions for formaldehyde-mediated methyl group introduction . Key steps include:

Cyclocondensation of cyclohexylamine with appropriate ketones or esters.

Chloromethylation using reagents like chloromethyl pivalate .

Purification via column chromatography or recrystallization (melting point validation recommended) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the chloromethyl (-CH2_2Cl) and cyclohexyl substituents. For example, the cyclohexyl proton signals appear as multiplet peaks at δ 1.2–2.1 ppm .
  • XRD : Single-crystal X-ray diffraction (as in and ) provides bond lengths and angles. For instance, pyrazole rings in similar compounds exhibit C–N bond lengths of ~1.33 Å and N–N distances of ~1.38 Å .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C10_{10}H14_{14}ClN3_3: 227.0822) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Answer : Derivatives can be designed to target enzymes like carbonic anhydrase or prostaglandin synthases. For example:

  • Trifluoromethyl Addition : Introducing CF3_3 groups (as in ) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets.
  • Heterocyclic Fusion : Attaching thiazole or oxadiazole moieties (e.g., Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ) improves anticancer or anticonvulsant activity .
  • Methodology : Use Suzuki coupling or nucleophilic substitution to introduce substituents. Validate activity via enzyme inhibition assays (e.g., IC50_{50} determination for carbonic anhydrase ).

Q. How should researchers resolve contradictions in cytotoxicity data across different experimental models?

  • Answer : Discrepancies between in vitro and in vivo results may arise from metabolic stability or bioavailability. Strategies include:

  • Comparative Assays : Test the compound in parallel using MTT (in vitro) and xenograft (in vivo) models .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) .
  • Dose Optimization : Adjust concentrations based on pharmacokinetic studies (e.g., plasma half-life determination) .

Q. What computational approaches predict the reactivity and stability of this compound?

  • Answer :

  • DFT Calculations : Predict electrophilic reactivity of the chloromethyl group using Gaussian software. For example, the LUMO energy of the C–Cl bond correlates with hydrolysis rates .
  • Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase IX in ) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Thr199 and His94) .
  • QSPR Models : Relate substituent electronic parameters (Hammett σ) to biological activity .

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